(+)-异冰片

描述

(+)-Isoborneol is a bicyclic monoterpene alcohol that is widely used in the chemical industry due to its unique properties. It is a colorless, crystalline solid with a pleasant odor and is commonly used as a fragrance in perfumes, soaps, and detergents. In recent years, there has been a growing interest in the scientific community about the potential applications of (+)-Isoborneol in various fields, such as medicine, agriculture, and environmental science.

科学研究应用

抗病毒特性:(+)-异冰片对单纯疱疹病毒 1 型 (HSV-1) 表现出有效的抗病毒活性。它使病毒失活并抑制病毒复制,而没有明显的细胞毒性。值得注意的是,(+)-异冰片特异性抑制病毒多肽的糖基化 (Armaka 等,1999)。

心血管应用:研究表明,(+)-异冰片可以减轻巨噬细胞中低密度脂蛋白的积累和泡沫细胞的形成,这与动脉粥样硬化疾病有关 (Wang 等,2020)。

神经保护作用:(+)-异冰片已显示出对人神经母细胞瘤细胞中 6-羟基多巴胺诱导的细胞死亡的神经保护作用。它减少活性氧的产生和细胞凋亡,表明在治疗与氧化应激相关的退行性神经疾病方面具有潜力 (Tian 等,2007)。

驱虫剂:异冰片对土栖白蚁表现出驱避作用,在各种成分的土壤中形成有效的屏障,而不会影响白蚁的存活 (Bläske 等,2003)。

控制真菌生长:(+)-异冰片可以抑制黄曲霉的孢子产生,黄曲霉是农业中重要的病原体。它作为一种天然抗孢子剂,减少了花生等作物的污染 (Wang 和 Shang,2022)。

环境应用:异冰片因其在水净化方面的潜力而受到研究。它被用作研究目标化合物,用于预测粉末活性炭去除天然水中痕量有机化合物的能力 (Knappe 等,1998)。

传感器技术:正在开发基于分子印迹聚合物 (MIP) 的传感器来检测水样中的异冰片,显示出在环境监测和水质评估方面的前景 (Braga 等,2016)。

属性

CAS 编号 |

16725-71-6 |

|---|---|

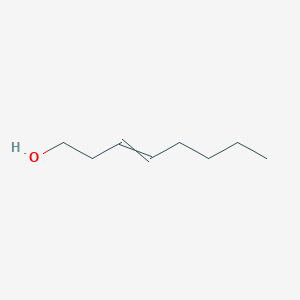

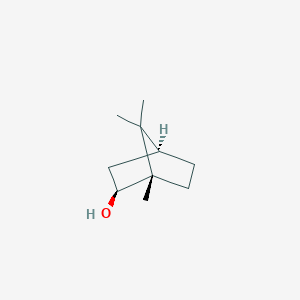

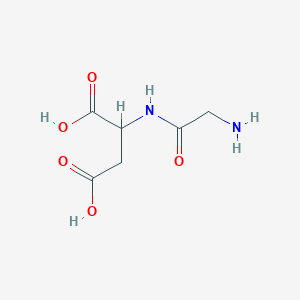

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |

InChI 键 |

DTGKSKDOIYIVQL-OYNCUSHFSA-N |

手性 SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

规范 SMILES |

CC1(C2CCC1(C(C2)O)C)C |

沸点 |

Sublimes |

颜色/形态 |

White solid Tablets from petroleum ethe |

密度 |

1.10 g/cm cu at 20 °C |

熔点 |

216 °C |

其他 CAS 编号 |

16725-71-6 124-76-5 507-70-0 |

物理描述 |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. DryPowder; Liquid; OtherSolid Liquid White to off-white crystals; piney camphoraceous aroma |

Pictograms |

Flammable |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

In water, 1.19X10+3 mg/L at 25 °C (est) Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

蒸汽压力 |

3.53X10-2 mm Hg at 25 °C (est) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)

![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)